2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate
Description
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H21N5O6 and its molecular weight is 367.36. The purity is usually > 95%.
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Mechanism of Action
Target of Action
Ganciclovir Dipropionate, also known as 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate or DYT9NI284W, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This inhibitory action is highly selective as the drug must be converted to the active form by a virus-encoded cellular enzyme, thymidine kinase (TK) .
Mode of Action
Ganciclovir Dipropionate is a potent inhibitor of the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate (ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK). Ganciclovir-TP then competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of viral DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Ganciclovir Dipropionate is the replication of viral DNA. By inhibiting the DNA polymerase, Ganciclovir Dipropionate prevents the virus from replicating its DNA, thereby stopping the virus from multiplying .
Pharmacokinetics
Ganciclovir Dipropionate has a low oral bioavailability of 5% . It is metabolized by guanylate kinase (CMV UL97 gene product) and has an elimination half-life of 2.5–5 hours . Renal clearance is the dominant form of elimination . These properties impact the bioavailability of the drug, influencing its therapeutic efficacy.
Result of Action
The result of Ganciclovir Dipropionate’s action is the inhibition of viral DNA replication. This leads to a decrease in the multiplication of the virus, thereby reducing the severity of the infection . It is used to treat complications from AIDS-associated cytomegalovirus infections .
Action Environment
The action, efficacy, and stability of Ganciclovir Dipropionate can be influenced by various environmental factors. For example, the temperature can affect the stability of Ganciclovir Dipropionate solutions . Furthermore, the patient’s renal function can impact the drug’s elimination, thereby affecting its efficacy .
Biochemical Analysis
Biochemical Properties
Ganciclovir Dipropionate interacts with various enzymes and proteins in the body. The primary mechanism of action against cytomegalovirus (CMV) is the inhibition of the replication of viral DNA by ganciclovir-5’-triphosphate (ganciclovir-TP) . This inhibition includes a selective and potent inhibition of the viral DNA polymerase . Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase .
Cellular Effects
Ganciclovir Dipropionate has significant effects on various types of cells and cellular processes. It is a DNA polymerase inhibitor used to treat cytomegalovirus and herpetic keratitis of the eye . It influences cell function by inhibiting the replication of viral DNA, thereby preventing the virus from spreading within the body . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Ganciclovir Dipropionate involves its conversion into an active form within the body. After initial phosphorylation by a virus-encoded cellular enzyme, thymidine kinase (TK), cellular kinases generate the toxic triphosphate form of ganciclovir (GCV) . This active form of the drug then inhibits viral DNA polymerase, disrupting viral DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ganciclovir Dipropionate can change over time. Cells that expressed two copies of the herpes simplex virus thymidine kinase gene metabolized GCV more efficiently, were more sensitive to GCV, and demonstrated improved bystander killing relative to single-copy HSVtk cells
Dosage Effects in Animal Models
The effects of Ganciclovir Dipropionate can vary with different dosages in animal models. Although an in vivo animal model of human cytomegalovirus infection has not been developed, studies of cytomegalovirus infections in animals have demonstrated the antiviral efficacy of Ganciclovir Dipropionate .
Metabolic Pathways
Ganciclovir Dipropionate is involved in several metabolic pathways within the body. Little to no metabolism occurs, and about 90% of plasma ganciclovir is eliminated unchanged in the urine . The drug is primarily metabolized to the triphosphate form by three cellular enzymes .
Transport and Distribution
Ganciclovir Dipropionate is transported and distributed within cells and tissues primarily through renal excretion. The plasma protein binding of ganciclovir is negligible (1–2%), and the volume of distribution is 0.59–0.89 L/kg . Ganciclovir is eliminated mainly through the kidneys by glomerular filtration and active tubular secretion .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-propanoyloxypropyl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-3-10(21)24-5-9(6-25-11(22)4-2)26-8-20-7-17-12-13(20)18-15(16)19-14(12)23/h7,9H,3-6,8H2,1-2H3,(H3,16,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXRKIDYWJFGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COC(=O)CC)OCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235502 | |
Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86357-20-2 | |
Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-propane-1,3-diyl dipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-PROPANE-1,3-DIYL DIPROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYT9NI284W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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